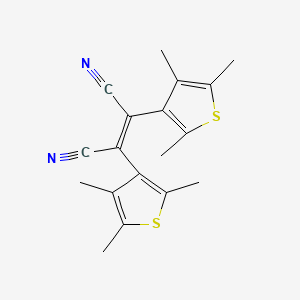
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a derivative of kojic acid, a naturally occurring organic acid produced by various fungi. This compound is known for its chelating properties, particularly with iron ions, making it useful in various applications, including cosmetics and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the following steps:
Starting Material: Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is used as the starting material.
Neutralization: Kojic acid is neutralized with sodium hydroxide to form the sodium salt.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Large-Scale Neutralization: Using industrial-grade sodium hydroxide and kojic acid.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly iron, aluminum, copper, and zinc.
Oxidation: The hydroxyl groups can be oxidized under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Chelation: Typically involves metal salts like ferric chloride in aqueous solutions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Chelation: Forms metal complexes.
Oxidation: Produces corresponding ketones or aldehydes.
Substitution: Yields substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt has several scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting melanin production, making it useful in skin-whitening products.
Medicine: Explored for its potential in treating iron overload conditions due to its strong iron-chelating properties.
Industry: Utilized in the cosmetic industry for its skin-lightening effects and in the food industry as a preservative.
Wirkmechanismus
The primary mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes, such as melanin production in the skin. The molecular targets include metal ions like iron, which are essential for the activity of enzymes involved in melanin synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deferiprone: Another iron chelator used in the treatment of iron overload conditions.
Kojic Acid: The parent compound, known for its skin-lightening properties.
Hydroxypyridinones: A class of compounds with similar chelating properties.
Uniqueness
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is unique due to its dual functionality as both a chelating agent and a skin-lightening agent. Its sodium salt form enhances its solubility and stability, making it more effective in various applications compared to its parent compound, kojic acid.
Eigenschaften
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 |
Source


|
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-54-9 |
Source


|
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)
![(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B568357.png)

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methoxyphenyl]-2-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B568359.png)

![2H-Isoxazolo[4,5-f]isoindole](/img/structure/B568361.png)
![[(2R,3R,4S,5R,6R)-6-[[(3S,3aS,9aS,9bS)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-5-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B568364.png)
![4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B568366.png)
![Disodium;[5-[[5-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-ethyl-4-methyl-2-oxido-6-oxopyridin-3-yl]methanesulfonate](/img/structure/B568367.png)
